REACTION_CXSMILES
|
CO[C:3]([C:5]1[N:6]=[CH:7][NH:8][C:9]=1[C:10]([O:12]C)=O)=[O:4].[NH2:14][NH2:15]>CO>[NH:6]1[C:5]2[C:3](=[O:4])[NH:14][NH:15][C:10](=[O:12])[C:9]=2[N:8]=[CH:7]1
|
Name
|
|
Quantity
|
592 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1N=CNC1C(=O)OC
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool
|
Type
|
FILTRATION
|
Details
|
filter off the resulting precipitate
|
Type
|
WASH
|
Details
|
Wash with additional water
|
Type
|
TEMPERATURE
|
Details
|
reflux for 4 h
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
Pour the reaction mixture into ice water
|
Type
|
CUSTOM
|
Details
|
The new precipitate is isolated by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=NC2=C1C(NNC2=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 293 mg | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |